molecular formula C16H15ClOS B1360564 3-(4-Chlorophenyl)-4'-thiomethylpropiophenone CAS No. 898787-82-1

3-(4-Chlorophenyl)-4'-thiomethylpropiophenone

Cat. No. B1360564
CAS RN: 898787-82-1
M. Wt: 290.8 g/mol
InChI Key: VFZYSJQBRPRVIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction .


Molecular Structure Analysis

This would involve a discussion on the molecular structure of the compound, including bond lengths, bond angles, and the presence of any functional groups .


Chemical Reactions Analysis

This would involve a discussion on the chemical reactions that the compound undergoes, including the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This would involve a discussion on the physical and chemical properties of the compound, including its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Electrochemical Applications

Research into the electrochemical behavior of chlorinated phenols, like 3-(4-Chlorophenyl)-4'-thiomethylpropiophenone, reveals potential applications in electrochemical sensors. These compounds exhibit distinct voltammetric responses, which can be leveraged in the analysis of mixtures of chlorinated phenols (Pigani et al., 2007).

Polymer Research

Studies on thiophene-containing polymers, which are chemically related to this compound, have shown their utility in various applications. These include the development of new polythiophenes with specific thermal, optical, and electrochemical properties, useful in material science and electronics (Tapia et al., 2010).

Synthetic Chemistry

In synthetic chemistry, compounds similar to this compound have been used as precursors or intermediates in the synthesis of various chemicals. These include the creation of novel chemical structures and the development of compounds with potential antimicrobial properties (Pant et al., 2008).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical studies are conducted on related compounds to understand their molecular structure, reactivity, and potential biological effects. This research can provide insights into the development of new pharmaceuticals and materials (Viji et al., 2020).

Electrochromic Materials

Research into derivatives of ethylenedioxythiophene, which share chemical characteristics with this compound, have led to the development of high-contrast electrochromic polymers. These materials are significant in the field of smart windows and displays (Sankaran & Reynolds, 1997).

Photocatalytic Applications

Studies on the photocatalytic activity of indium phthalocyanines, which could be structurally similar to this compound, demonstrate their effectiveness in the degradation of pollutants like 4-chlorophenol. This research is vital for environmental remediation and water purification technologies (Osifeko & Nyokong, 2017).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . CCCP, for instance, causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .

Biochemical Pathways

Compounds with similar structures, such as the selenium-containing compound 3-((4-chlorophenyl)selanyl)-1-methyl-1h-indole (cmi), have been shown to modulate oxido-nitrosative stress and inflammatory pathways .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, cmi, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Similar compounds, such as cmi, have been shown to protect dopaminergic neurons from h2o2-induced stress by lowering reactive oxygen species (ros) levels and boosting the glutathione system .

Action Environment

For instance, triclocarban, a compound with two chlorinated phenyl rings, is a white powder that is insoluble in water . Its action can be influenced by factors such as pH, temperature, and the presence of other substances.

Safety and Hazards

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Future Directions

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properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClOS/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZYSJQBRPRVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644472
Record name 3-(4-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898787-82-1
Record name 1-Propanone, 3-(4-chlorophenyl)-1-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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